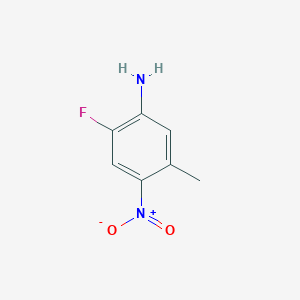

2-Fluoro-5-methyl-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNNLHBGIDMNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Reaction Pathways

Established and Emerging Synthetic Routes for 2-Fluoro-5-methyl-4-nitroaniline and Analogues

The construction of the target molecule and its analogues is typically achieved through multi-step synthetic sequences that begin with simpler, commercially available aromatic compounds. The order of reactions, choice of reagents, and control of reaction conditions are critical for achieving the desired substitution pattern with high yield and purity.

The core of synthesizing substituted nitroanilines involves the sequential addition of functional groups to a basic aromatic scaffold. This requires a deep understanding of electrophilic aromatic substitution and the directing effects of the substituents at each stage.

The introduction of a nitro group onto a fluorinated aniline (B41778) derivative is a key step in the synthesis of compounds like 2-Fluoro-5-methyl-4-nitroaniline. The powerful activating and ortho-, para-directing effect of the amino group, and the ortho-, para-directing but deactivating effect of the fluorine atom, must be carefully managed.

A direct synthesis of an analogue, 2-fluoro-4-methyl-5-nitroaniline (B2414679), demonstrates a common strategy. The process starts with 2-fluoro-4-methylaniline (B1213500), which is dissolved in sulfuric acid and cooled to low temperatures (e.g., -10 °C). A nitrating mixture, typically nitric acid in sulfuric acid, is then added dropwise while maintaining the low temperature to control the reaction rate and prevent side reactions. This method has been reported to produce the desired product in high yield (96%). chemicalbook.com

In many cases, the highly activating nature of the amino group can lead to over-nitration or oxidation. To circumvent this, the amino group is often protected as an acetamide (B32628) before the nitration step. For instance, 4-fluoro-2-methoxyaniline (B49241) can be protected by reacting it with acetic anhydride. The resulting N-(4-fluoro-2-methoxyphenyl)acetamide is then nitrated using fuming nitric acid in sulfuric acid. google.com The protecting group can be removed later in the synthesis to reveal the aniline.

The table below summarizes nitration conditions for a related precursor, highlighting the regioselectivity influenced by the substituents.

| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature | Major Product(s) | Selectivity | Reference |

| 2-fluoro-4-methylaniline | HNO₃ | H₂SO₄ | -10 °C | 2-fluoro-4-methyl-5-nitroaniline | 96% yield | chemicalbook.com |

| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming HNO₃ | H₂SO₄ | 0-5 °C | N-(4-fluoro-2-methoxy-5-nitro)aniline | 78% yield | google.com |

The fluorine atom is often incorporated early in the synthetic sequence by starting with a fluorinated precursor. However, several methods exist for the direct introduction of fluorine onto an aromatic ring. numberanalytics.com

Electrophilic Fluorination: This modern approach uses reagents like Selectfluor (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI) to add a fluorine atom to an electron-rich aromatic ring. numberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): In this method, a good leaving group (like a nitro or chloro group) on an aromatic ring that is activated by electron-withdrawing groups is displaced by a fluoride (B91410) ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com

Balz-Schiemann Reaction: This classic method involves the conversion of an aromatic amine to a diazonium salt (ArN₂⁺), followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt (ArN₂BF₄) to yield the aryl fluoride. numberanalytics.com

For example, a precursor like 3-fluoro-4-nitroaniline (B181641) can be synthesized from 3,4-difluoronitrobenzene (B149031) via ammonolysis, where one of the fluorine atoms is displaced by an amino group.

Incorporating a methyl group can be achieved either on the aromatic ring (C-methylation) or on the nitrogen atom of the amine (N-methylation).

Ring Methylation (C-methylation): The Friedel-Crafts alkylation is a classic method for adding alkyl groups to an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst like AlCl₃. beilstein-journals.org However, this reaction is often incompatible with anilines because the amino group complexes with the Lewis acid, deactivating the ring. Therefore, C-methylation is usually performed on a precursor molecule before the introduction or deprotection of the amino group. A more practical approach is to begin the synthesis with an already methylated starting material, such as 2-fluoro-p-toluidine (also known as 2-fluoro-4-methylaniline). fishersci.canih.govsigmaaldrich.com

Nitrogen Methylation (N-methylation): The methylation of the amino group is a more straightforward process. For instance, 4-fluoro-3-nitroaniline (B182485) can be N-methylated using formaldehyde (B43269) as the methylating agent in a sulfuric acid solvent. google.com Another common method involves reacting the aniline with methyl iodide in the presence of a base like potassium carbonate.

The table below shows examples of N-methylation on fluorinated anilines.

| Starting Material | Methylating Agent | Solvent/Catalyst | Product | Yield | Reference |

| 4-fluoro-3-nitroaniline | Formaldehyde | H₂SO₄ | 4-fluoro-N-methyl-3-nitroaniline | - | google.com |

| 3-fluoroaniline | Methyl Iodide | K₂CO₃ / DMF | 3-Fluoro-N-methylaniline | 85% |

Reduction reactions are fundamental to nitroaniline synthesis, particularly for converting nitro groups to the essential amino group.

A key strategy for synthesizing nitroanilines involves the selective partial reduction of a dinitro aromatic compound. For example, 2-fluoro-5-nitroaniline (B1294389) is efficiently prepared by the selective reduction of 2,4-dinitrofluorobenzene. nbinno.comgoogle.com The nitro group at the 2-position (ortho to the fluorine) is preferentially reduced over the nitro group at the 4-position (para to the fluorine). This selectivity is often attributed to steric hindrance or electronic effects from the adjacent fluorine atom. google.com

This transformation can be achieved using various reducing agents:

Iron Powder: The reduction of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid like acetic acid or hydrochloric acid is a well-established method, yielding 2-fluoro-5-nitroaniline. google.com Yields can be high, with one procedure reporting 79%. google.com

Catalytic Hydrogenation: Hydrogen gas with a catalyst can achieve selective reduction. A combination of a noble metal catalyst (like palladium chloride) and powdered iron as a co-catalyst has been shown to be highly effective for reducing 2,4-dinitrofluorobenzene to 2-fluoro-5-nitroaniline with yields up to 90%. google.com Other catalysts, such as rhodium on alumina, have also been used. prepchem.com

Sodium Sulfide (B99878): In some cases, sodium sulfide (Na₂S) or sodium disulfide (Na₂S₂) can be used for the selective reduction of one nitro group in a dinitro compound. pageplace.de

The following table summarizes various methods for the selective reduction of dinitro compounds to nitroanilines.

| Starting Material | Reducing Agent/Catalyst | Solvent/Conditions | Product | Yield | Reference |

| 2,4-Dinitrofluorobenzene | Iron powder / Acetic Acid | 110-138 °C | 2-Fluoro-5-nitroaniline | 79% | google.com |

| 2,4-Dinitrofluorobenzene | Iron powder / HCl | Reflux | 2-Fluoro-5-nitroaniline | 50% | google.com |

| 2,4-Dinitrofluorobenzene | H₂ / PdCl₂ / Iron powder | Acetic Acid | 2-Fluoro-5-nitroaniline | 90% | google.com |

| 2,4-Dinitrofluorobenzene | H₂ / 5% Rhodium on Alumina / Iron | Ethanol (B145695), Acetic Acid | 2-Fluoro-5-nitroaniline | >90% purity | prepchem.com |

| m-Dinitrobenzene | H₂ / Palladium on Carbon | - | m-Nitroaniline | High Selectivity | acs.org |

| m-Dinitrobenzene | Sodium Disulfide | Aqueous | m-Nitroaniline | - | pageplace.de |

Selective Reductions and Oxidations in Nitroaniline Synthesis

Oxidative Transformations of Aniline Moieties

While direct oxidative transformations of the aniline moiety in 2-Fluoro-5-methyl-4-nitroaniline are not extensively documented in the provided search results, the amino group can be a site for various oxidative reactions. In different contexts, aniline and its derivatives can undergo oxidation to form nitroso compounds, nitro compounds, or even lead to polymerization. The specific outcomes for 2-Fluoro-5-methyl-4-nitroaniline would be influenced by the choice of oxidizing agent and reaction conditions.

Amination Reactions and Nitrogen Atom Introduction

The synthesis of 2-Fluoro-5-methyl-4-nitroaniline can be achieved through the nitration of 2-fluoro-4-methylaniline. A common method involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, at low temperatures to control the regioselectivity of the reaction. chemicalbook.com For instance, 2-fluoro-4-methylaniline can be treated with a mixture of nitric acid and sulfuric acid at temperatures around -10 °C to yield 2-fluoro-4-methyl-5-nitroaniline. chemicalbook.com

Another approach to introduce the amino group is through nucleophilic aromatic substitution (SNAr) reactions. For example, a related compound, 5-fluoro-2-nitroaniline, can be synthesized from N-(5-fluoro-2-nitrophenyl)acetamide. tandfonline.com This suggests that a similar strategy could potentially be employed for the synthesis of 2-Fluoro-5-methyl-4-nitroaniline, starting from a suitably substituted precursor.

Derivatization Chemistry and Functional Group Transformations

The chemical reactivity of 2-Fluoro-5-methyl-4-nitroaniline allows for a variety of derivatization reactions, enabling the synthesis of more complex molecules.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring in 2-Fluoro-5-methyl-4-nitroaniline, making it susceptible to nucleophilic aromatic substitution. evitachem.com The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. The positions ortho and para to the nitro group are activated towards nucleophilic attack. semanticscholar.org

Conversely, the amino group is an activating group and directs electrophiles to the ortho and para positions. However, the strong deactivating effect of the nitro group generally makes electrophilic aromatic substitution reactions on this molecule challenging. The precise conditions for such reactions would need to be carefully controlled to achieve the desired substitution pattern. evitachem.com

Design and Synthesis of Organometallic Derivatives

The synthesis of organometallic derivatives of 2-Fluoro-5-methyl-4-nitroaniline opens up further avenues for chemical transformations.

Organomercury compounds can be synthesized from 2-Fluoro-5-methyl-4-nitroaniline through mercuration, an electrophilic aromatic substitution reaction. researchgate.netscispace.com This typically involves reacting the aniline derivative with a mercury(II) salt, such as mercuric acetate (B1210297), often in the presence of a suitable solvent. researchgate.netscispace.com The resulting arylmercury(II) chloride can then serve as a versatile intermediate for further synthetic modifications. For example, (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride has been synthesized by reacting 2-fluoro-5-nitroaniline with mercuric acetate and sodium chloride. researchgate.net

Table 1: Synthesis of (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride

| Reactant 1 | Reactant 2 | Product |

|---|

This table illustrates the reactants used in the mercuration of 2-Fluoro-5-nitroaniline.

Organotellurium compounds can be prepared from the corresponding organomercury derivatives via a process called transmetallation. researchgate.netugm.ac.id In this reaction, the mercury atom in the organomercury compound is exchanged for a tellurium-containing group. Typically, an aryltellurium(IV) tribromide is formed by reacting the arylmercury(II) chloride with tellurium(IV) tetrabromide. researchgate.netgeniusjournals.org

For instance, (4-amino-5-fluoro-2-nitrophenyl)tellurium(IV) tribromide has been synthesized from (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride and tellurium(IV) tetrabromide. researchgate.net This organotellurium compound can then undergo further reactions, such as reduction with hydrazine (B178648) hydrate (B1144303) to yield the corresponding diarylditelluride. researchgate.net

Table 2: Synthesis of Organotellurium Derivatives

| Organomercury Precursor | Reagent | Organotellurium Product |

|---|---|---|

| (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride | Tellurium(IV) tetrabromide | (4-amino-5-fluoro-2-nitrophenyl)tellurium(IV) tribromide |

This table outlines the transmetallation reaction to form an organotellurium compound and its subsequent reduction.

Formation of Schiff Base and Azo Compounds through Condensation Reactions

The primary amine functionality of 2-Fluoro-5-methyl-4-nitroaniline allows for its straightforward conversion into Schiff bases (also known as azomethines) and azo compounds. These reactions are fundamental in the synthesis of dyes, pigments, and biologically active molecules.

Schiff Base Formation: Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (R-N=C). For fluorinated nitroanilines, this reaction proceeds readily, often by heating the reactants in a suitable solvent like ethanol. Research on the closely related compound, 2-fluoro-5-nitroaniline, demonstrates a typical procedure where it is reacted with an aldehyde (5-bromo-2-hydroxybenzaldehyde) in ethanol to yield the corresponding Schiff base. nih.gov This transformation highlights the utility of these anilines in creating complex organic molecules that have applications in medicinal chemistry due to their reported range of biological activities. nih.gov

Azo Compound Formation: The synthesis of azo compounds from 2-Fluoro-5-methyl-4-nitroaniline involves a two-step process:

Diazotization: The primary amino group is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). google.com

Azo Coupling: The resulting diazonium salt, which is highly reactive, is then immediately reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling partner to form the azo linkage (-N=N-), which is a chromophore responsible for the color of these compounds. researchgate.net

Patents describing the synthesis of fluorinated azo dyes utilize similar starting materials, such as 2-methyl, 4-nitroaniline, which are diazotized and coupled with various acetoacetanilide (B1666496) derivatives to produce colored crystalline compounds. google.com

The following table summarizes representative reaction conditions for these transformations based on closely related aniline derivatives.

| Transformation | Aniline Reactant | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Schiff Base Formation | 2-Fluoro-5-nitroaniline | 5-Bromo-2-hydroxybenzaldehyde, Ethanol, Heat (350 K), 12 h | 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol | nih.gov |

| Azo Dye Synthesis | 2-Methyl, 4-nitroaniline | 1) NaNO₂, HCl (Diazotization) 2) 3-Fluoroacetoacetanilide, Acetic Acid (Coupling) | (2-Methyl, 4-Nitro Benzolazo) Acetoacetic Acid (3-Fluoroanilide) | google.com |

Stereochemical Considerations in Synthetic Pathways (e.g., for related nucleoside analogs)

When a molecule like 2-Fluoro-5-methyl-4-nitroaniline is envisioned as a building block for complex, biologically active molecules such as nucleoside analogs, stereochemistry becomes a critical consideration. Nucleoside analogs are cornerstone therapeutic agents, and their biological activity is profoundly dependent on the precise three-dimensional arrangement of their atoms, particularly within the sugar moiety. mdpi.comnih.gov

The synthesis of fluorinated nucleoside analogs, for instance, often involves the strategic introduction of a fluorine atom at a specific position on the sugar ring (e.g., the 2'-position). The stereochemical orientation of this fluorine atom (either α or β) can dramatically influence the molecule's metabolic stability, conformation, and interaction with target enzymes. mdpi.com

Synthetic strategies for these complex molecules are typically convergent, meaning the heterocyclic base and the chiral sugar component are synthesized separately and then coupled together in a key step. mdpi.com If 2-Fluoro-5-methyl-4-nitroaniline were to be incorporated, it would first be chemically modified and cyclized to form a novel nucleobase. The most significant stereochemical challenges would lie in the synthesis of the chiral sugar partner.

Key aspects of stereocontrol in these pathways include:

Asymmetric Synthesis: Utilizing chiral pool starting materials (like L-arabinose) or employing asymmetric reactions to create the desired stereocenters on the sugar ring. mdpi.com

Diastereoselective Reactions: Controlling the outcome of reactions that create new chiral centers in a molecule that already contains them. This is crucial in steps like glycosylation (coupling the base to the sugar) and in fluorination reactions to ensure the correct relative stereochemistry. nih.gov

The table below outlines key stereochemical considerations relevant to the synthesis of fluorinated nucleoside analogs.

| Synthetic Aspect | Description | Relevance & Examples | Reference |

|---|---|---|---|

| Convergent Synthesis | Separate synthesis of the chiral sugar and the nucleobase, followed by coupling. | Allows for independent and efficient preparation of each component with defined stereochemistry. The base could be derived from 2-fluoro-5-methyl-4-nitroaniline. | mdpi.com |

| Stereoselective Fluorination | Introduction of a fluorine atom with specific stereochemistry (e.g., 2'-α or 2'-β). | Crucial for biological activity. Methods often use electrophilic fluorine sources on protected sugar intermediates. | mdpi.comnih.gov |

| Glycosylation | The coupling of the nucleobase to the anomeric carbon (C1') of the sugar. | Must be controlled to yield the desired β-anomer, which is the configuration found in natural nucleosides. | mdpi.com |

| Chiral Pool Starting Materials | Using naturally occurring chiral molecules (e.g., carbohydrates like D-ribose or L-arabinose) as the starting point for the sugar moiety. | Provides a cost-effective way to introduce chirality into the final molecule. | mdpi.com |

Iii. Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Fluoro-5-methyl-4-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of the molecular architecture.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Fluoro-5-methyl-4-nitroaniline, distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons are observed.

The aromatic region of the spectrum is of particular diagnostic value. It displays two signals for the two protons on the benzene (B151609) ring. The proton at the C6 position typically appears as a doublet due to coupling with the adjacent fluorine atom at C2. Similarly, the proton at the C3 position also shows a characteristic splitting pattern, appearing as a doublet due to coupling with the fluorine atom.

The protons of the amine (NH₂) group often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl (CH₃) group gives rise to a sharp singlet, as it has no adjacent protons with which to couple. The integration of these signals confirms the presence of two aromatic protons, two amine protons, and three methyl protons, consistent with the proposed structure.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-5-methyl-4-nitroaniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.5 | d | ~8.0 | Ar-H (H-6) |

| ~6.9 | d | ~11.0 | Ar-H (H-3) |

| ~3.9 | br s | - | NH₂ |

| ~2.5 | s | - | CH₃ |

Note: Data is representative and based on analysis of structurally similar compounds. Exact values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum for 2-Fluoro-5-methyl-4-nitroaniline shows seven distinct carbon signals, one for each unique carbon atom in the molecule. The presence of the electron-withdrawing nitro and fluoro groups and the electron-donating amine and methyl groups results in a wide dispersion of chemical shifts for the aromatic carbons.

A key feature of the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling). The carbon atom directly bonded to the fluorine (C2) exhibits a large coupling constant (¹JCF), appearing as a doublet. Other carbons in proximity to the fluorine atom (C1, C3, C6) also show smaller C-F couplings (²JCF, ³JCF), providing further confirmation of the substitution pattern. The signals for the carbon atoms bearing the nitro group (C4), amine group (C1), and methyl group (C5) are identified by their characteristic chemical shifts. The methyl carbon appears at a high field (low ppm value).

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoro-5-methyl-4-nitroaniline

| Chemical Shift (δ) ppm | Coupling to Fluorine | Assignment |

|---|---|---|

| ~153 (d) | ¹JCF | C -F (C2) |

| ~145 (s) | - | C -NO₂ (C4) |

| ~133 (d) | ²JCF | C -NH₂ (C1) |

| ~125 (d) | ⁴JCF | C -CH₃ (C5) |

| ~119 (d) | ³JCF | C -H (C6) |

| ~113 (d) | ²JCF | C -H (C3) |

| ~20 (s) | - | C H₃ |

Note: Data is representative and based on analysis of structurally similar compounds. The notation (d) indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) is a highly sensitive nucleus (100% natural abundance, spin I = ½), making ¹⁹F NMR an excellent tool for studying fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of 2-Fluoro-5-methyl-4-nitroaniline shows a single resonance, confirming the presence of one fluorine atom.

The chemical shift of the fluorine signal is highly sensitive to its electronic environment. nih.gov The position of this signal provides information about the effects of the adjacent amine, nitro, and methyl groups on the fluorine nucleus. Furthermore, the signal for the fluorine atom is typically split into a multiplet due to coupling with the nearby aromatic protons (H-3 and H-6). This coupling pattern provides definitive evidence for the position of the fluorine atom relative to the other substituents on the aromatic ring. wikipedia.org The wide chemical shift range of ¹⁹F NMR makes it a powerful probe for detecting subtle changes in molecular conformation and electronic structure. wikipedia.orgnih.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for functional group identification. The FT-IR spectrum of 2-Fluoro-5-methyl-4-nitroaniline provides clear evidence for its key structural features.

The spectrum is characterized by sharp absorption bands corresponding to the N-H stretching vibrations of the primary amine group, which typically appear as a pair of bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). The nitro group (NO₂) gives rise to two strong absorptions: an asymmetric stretching vibration around 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1300-1350 cm⁻¹. Other significant peaks include the C-F stretching vibration, aromatic C=C stretching bands, and C-H stretching vibrations for the aromatic ring and the methyl group.

Table 3: Key FT-IR Absorption Frequencies for 2-Fluoro-5-methyl-4-nitroaniline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1630 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1350 - 1300 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1250 - 1100 | C-F Stretch | Aryl-Fluoride |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 2-Fluoro-5-methyl-4-nitroaniline, HRMS provides an exact mass measurement of the molecular ion, which can be used to confirm its molecular formula, C₇H₇FN₂O₂.

By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). The calculated monoisotopic mass for C₇H₇FN₂O₂ is approximately 170.0472 Da. An HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated value unequivocally confirms the molecular formula of the compound.

Iv. Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular Structure, Energetics, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted anilines due to its favorable balance of accuracy and computational cost. researchgate.netrasayanjournal.co.in This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to investigate the properties of nitroaniline derivatives. researchgate.net

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state structure. rasayanjournal.co.in This process minimizes the energy of the molecule with respect to its atomic coordinates, providing precise predictions of bond lengths, bond angles, and dihedral angles. For 2-Fluoro-5-methyl-4-nitroaniline, DFT calculations would elucidate the planarity of the benzene (B151609) ring and the orientation of the amino (-NH₂), nitro (-NO₂), fluoro (-F), and methyl (-CH₃) substituents.

Table 1: Representative Theoretical Geometrical Parameters for Substituted Anilines (Note: Data below is for analogous compounds and illustrates typical values obtained via DFT and HF methods.)

| Parameter | Bond/Angle | DFT (B3LYP) | HF |

|---|---|---|---|

| Bond Length (Å) | C-N (amino) | 1.375 | 1.362 |

| Bond Length (Å) | C-N (nitro) | 1.468 | 1.461 |

| Bond Angle (°) | C-C-N (amino) | 121.5 | 121.7 |

| Bond Angle (°) | C-C-N (nitro) | 118.9 | 118.8 |

Source: Adapted from computational studies on similar nitroaniline compounds. researchgate.net

DFT is extensively used to analyze the electronic properties of molecules through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netacs.org

For nitroaniline derivatives, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net

Computational studies on the related isomer 5-nitro-2-fluoroaniline (5N2FA) using DFT (B3LYP) and Hartree-Fock (HF) methods have calculated the HOMO-LUMO energy gap to be 3.874 eV and 8.248 eV, respectively. researchgate.netresearchgate.net The significant difference highlights how the choice of computational method impacts the predicted electronic properties. The strong electron-withdrawing nature of the nitro group is known to lower the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. biochempress.com

Table 2: Calculated Frontier Orbital Energies and Properties for 5-nitro-2-fluoroaniline (5N2FA)

| Parameter | DFT (B3LYP) | HF |

|---|---|---|

| HOMO Energy (eV) | -6.657 | -8.932 |

| LUMO Energy (eV) | -2.783 | -0.684 |

| HOMO-LUMO Gap (eV) | 3.874 | 8.248 |

| Dipole Moment (Debye) | 4.5318 | 4.2777 |

Source: Data from studies on the isomer 5-nitro-2-fluoroaniline. researchgate.netresearchgate.net

DFT calculations are highly effective in predicting various spectroscopic properties. Theoretical vibrational frequencies can be computed and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to assign specific vibrational modes to the functional groups of the molecule. researchgate.nettsijournals.com For instance, DFT calculations on 5-nitro-2-fluoroaniline have identified the asymmetric and symmetric stretching vibrations of the NO₂ group. researchgate.net Such analysis helps confirm the molecular structure and understand the interactions between its components.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. dergipark.org.trlongdom.org These theoretical predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

Table 3: Selected Calculated Vibrational Frequencies for 5-nitro-2-fluoroaniline (5N2FA)

| Vibrational Mode | DFT (B3LYP) (cm⁻¹) | HF (cm⁻¹) |

|---|---|---|

| NH₂ asymmetric stretch | 3543 | 3528 |

| NH₂ symmetric stretch | 3442 | 3435 |

| NO₂ asymmetric stretch | 1521 | 1603 |

| NO₂ symmetric stretch | 1312 | 1322 |

Source: Data from studies on the isomer 5-nitro-2-fluoroaniline. researchgate.net

Theoretical Approaches to Optical Properties and Electronic Transitions

Computational methods are essential for predicting and interpreting the optical properties of molecules like 2-Fluoro-5-methyl-4-nitroaniline. The intramolecular charge transfer character inherent in nitroanilines makes them interesting candidates for nonlinear optical (NLO) materials. researchgate.netbohrium.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to calculate electronic transition energies, which correspond to the absorption of light in the UV-Visible range. researchgate.net These calculations can predict the maximum absorption wavelength (λ_max) and the nature of the electronic transitions (e.g., π → π* or n → π*). Furthermore, computational models can determine key NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). bohrium.com For substituted anilines, these properties are strongly influenced by the nature of the electron-donating and electron-accepting groups and the extent of charge transfer between them. bohrium.com

Solvation Models and Environmental Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly when dissolved in a solvent. Computational chemistry addresses this through solvation models, such as the Polarizable Continuum Model (PCM). researchgate.netbohrium.com In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

Studies on similar nitroanilines have shown that increasing the polarity of the solvent generally leads to an increase in the calculated dipole moment and hyperpolarizability. bohrium.com Solvation can also affect the HOMO-LUMO energy gap; for instance, in polar solvents, the gap for nitroanilines has been observed to decrease, which can enhance charge-transfer capabilities. These models are crucial for bridging the gap between theoretical calculations performed on isolated molecules in the gas phase and experimental results obtained in solution.

V. Solid State Chemistry and Crystallographic Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Atomic Arrangement

A single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional arrangement of atoms in the crystalline state of 2-Fluoro-5-methyl-4-nitroaniline. This technique would provide the unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice.

Analysis of Molecular Conformation and Dihedral Angles

If crystallographic data were available, this section would analyze the planarity of the benzene (B151609) ring and the orientation of the nitro (NO₂) and amino (NH₂) and methyl (CH₃) substituents. Key dihedral angles, such as the twist of the nitro group relative to the plane of the benzene ring, would be calculated and discussed. For instance, in the related compound 2-fluoro-5-nitroaniline (B1294389), the dihedral angle between the nitro group and the benzene ring is a mere 3.68(2)°. This near-planarity can have significant implications for the electronic properties of the molecule.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro group and the fluorine atom) in 2-Fluoro-5-methyl-4-nitroaniline suggests the high likelihood of both intramolecular and intermolecular hydrogen bonds. An SC-XRD study would allow for the precise measurement of bond lengths and angles of these interactions. It would be possible to identify, for example, if an intramolecular N-H···F or N-H···O hydrogen bond exists, which would stabilize the molecular conformation. The analysis would also detail the network of intermolecular hydrogen bonds (e.g., N-H···O or C-H···O) that link molecules together in the crystal.

Elucidation of Crystal Packing Motifs and Supramolecular Assemblies

This subsection would describe how the individual molecules of 2-Fluoro-5-methyl-4-nitroaniline are arranged in the crystal, forming larger supramolecular structures. Based on the intermolecular interactions identified, common packing motifs such as chains, sheets, or more complex three-dimensional networks would be described. For example, in the crystal structure of 2-fluoro-5-nitroaniline, C—H···O and N—H···O hydrogen bonds work in concert to form double chains along a specific crystallographic direction.

Polymorphism and Co-crystallization Phenomena

Currently, there are no published studies on the polymorphic behavior or co-crystallization of 2-Fluoro-5-methyl-4-nitroaniline. Polymorphism is the ability of a compound to exist in more than one crystal structure, and different polymorphs can exhibit distinct physical properties. Research in this area would involve crystallizing the compound under various conditions to identify any different crystalline forms.

Co-crystallization studies would involve combining 2-Fluoro-5-methyl-4-nitroaniline with other molecules (co-formers) to create new crystalline materials with potentially altered properties. Given the functional groups present, co-crystallization with compounds capable of strong hydrogen or halogen bonding would be a logical avenue for exploration.

Vi. Reaction Mechanism Elucidation and Kinetic Studies

Mechanistic Pathways of Functionalization Reactions

Functionalization of 2-fluoro-5-methyl-4-nitroaniline can occur at the aromatic ring, the amino group, or through modification of the nitro group. The primary mechanistic pathways include electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (Nitration): The synthesis of 2-fluoro-4-methyl-5-nitroaniline (B2414679) itself proceeds via an electrophilic aromatic substitution pathway. chemicalbook.com The starting material, 2-fluoro-4-methylaniline (B1213500), is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The strong acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The mechanistic steps are:

Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-system of the aniline (B41778) ring attacks the nitronium ion. The directing effects of the substituents are crucial. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The fluorine atom is an ortho-, para-director but is deactivating. The substitution occurs at the position C5, which is ortho to the activating amino group and meta to the fluorine atom.

Formation of the Arenium Ion: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as HSO₄⁻ or H₂O, removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product. chemicalbook.com

Nucleophilic Substitution at the Amino Group: The amino group can act as a nucleophile. A key functionalization is N-alkylation. In a process analogous to the synthesis of a key intermediate for the antibiotic TBI-223 from 2-fluoro-4-nitroaniline, the amine can undergo double N-alkylation with reagents like 3,3-bis(bromomethyl)oxetane. acs.org This reaction proceeds via a standard Sₙ2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The presence of a base is often required to deprotonate the resulting ammonium (B1175870) salt, regenerating the nucleophilic amine for a second alkylation to form a spirocyclic system. acs.org

Metal-Catalyzed Functionalization: While specific examples for 2-fluoro-5-methyl-4-nitroaniline are not detailed in the provided literature, related fluoroarenes undergo C–H functionalization directed by the fluorine substituent. nih.govacs.org These reactions often proceed through a Concerted Metalation-Deprotonation (CMD) mechanism. nih.gov A transition metal catalyst (e.g., based on Palladium, Rhodium, or Iridium) coordinates to the arene, and a basic ligand on the metal assists in abstracting a proton from the C-H bond ortho to the fluorine, leading to a cyclometalated intermediate. nih.govacs.org This intermediate can then react with various electrophiles.

Table 1: Summary of Mechanistic Pathways and Conditions

| Reaction Type | Reagents & Conditions | Mechanism | Key Features |

| Electrophilic Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄); -10°C to -5°C. chemicalbook.com | Electrophilic Aromatic Substitution (SₑAr) | Formation of a nitronium ion (NO₂⁺) electrophile and a resonance-stabilized arenium ion intermediate. chemicalbook.com |

| N-Alkylation | Alkyl halides (e.g., 3,3-bis(bromomethyl)oxetane), Base (e.g., hydroxide). acs.org | Nucleophilic Substitution (Sₙ2) | The amino group acts as a nucleophile; can lead to mono- or di-alkylation. acs.org |

| Meerwein Arylation | 1. NaNO₂, HCl (to form diazonium salt) 2. Alkene/Arene, CuCl₂. mdpi.com | Radical Mechanism | Involves the formation of a diazonium salt from the aniline, followed by copper-catalyzed decomposition to an aryl radical which adds to an unsaturated system. mdpi.com |

| C-H Arylation (Postulated) | Aryl halide, Palladium catalyst, Base. nih.gov | Concerted Metalation-Deprotonation (CMD) | ortho-Fluorine directs the metal catalyst to activate the adjacent C-H bond for cross-coupling. nih.govacs.org |

Exploration of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on identifying the transient species that connect reactants to products.

Arenium Ion (Sigma Complex): In the electrophilic nitration to form 2-fluoro-5-methyl-4-nitroaniline, the key intermediate is the arenium ion. The stability of this intermediate dictates the regiochemical outcome. The positive charge of the arenium ion is delocalized across the ring, with resonance structures placing the charge ortho and para to the site of electrophilic attack. The activating amino and methyl groups help stabilize this positive charge.

Meisenheimer Complex: For nucleophilic aromatic substitution (SₙAr) reactions, which could occur if a suitable leaving group were present on the ring, the characteristic intermediate is a Meisenheimer complex. This is a negatively charged, resonance-stabilized species formed by the addition of a nucleophile to the electron-deficient aromatic ring. The electron-withdrawing nitro group is particularly effective at stabilizing such an intermediate.

Transition States: The transition state represents the highest energy point along the reaction coordinate.

In the nitration reaction, the transition state resembles the high-energy arenium ion intermediate, according to Hammond's postulate.

For Sₙ2 N-alkylation, the transition state involves a trigonal bipyramidal arrangement around the carbon atom being attacked, with the nucleophilic nitrogen and the leaving group in apical positions.

In metal-catalyzed C-H activation, the transition state for the CMD step is a cyclic structure involving the arene's C-H bond, the metal center, and its basic ligand. nih.gov Studies on related systems show that for reactions like Ir-catalyzed C-H activation of fluorobenzene, the transition state leading to the ortho-metalated product is kinetically and thermodynamically favored over meta or para activation. acs.org

Table 2: Postulated Intermediates and Transition States for Reactions of 2-Fluoro-5-methyl-4-nitroaniline

| Reaction Type | Key Intermediate | Transition State Description |

| Electrophilic Nitration | Arenium Ion (Sigma Complex) | "Late" transition state, closely resembling the structure and energy of the arenium ion. |

| N-Alkylation (Sₙ2) | None (concerted reaction) | Trigonal bipyramidal geometry at the alkyl carbon, with partial bonds to both the nitrogen nucleophile and the leaving group. |

| Nucleophilic Aromatic Substitution (SₙAr) | Meisenheimer Complex | "Early" transition state resembling the starting materials, leading to the formation of the stabilized Meisenheimer intermediate. |

| C-H Metalation (CMD) | Cyclometalated Species | A cyclic arrangement involving the C-H-M-Base bonds, with concerted proton abstraction and metal-carbon bond formation. nih.gov |

Kinetic Profiles of Key Transformations

Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors like concentration, temperature, and substrate structure. While specific kinetic data for 2-fluoro-5-methyl-4-nitroaniline is scarce, profiles can be inferred from studies on analogous compounds.

The reaction of substituted anilines with electrophiles is a well-studied area. For instance, kinetic studies on the reaction of various substituted anilines with picryl chloride in acetonitrile (B52724) provide insight into how substituents affect activation parameters. psu.edu The rate of reaction is highly sensitive to the electronic nature of the substituents on the aniline ring.

Substituent Effects: The rate of functionalization of 2-fluoro-5-methyl-4-nitroaniline would be a balance of the effects of its substituents.

-NH₂ group: Strongly activating, accelerates reactions like electrophilic substitution.

-CH₃ group: Weakly activating.

-F group: Deactivating via induction but directing ortho/para via resonance. In nucleophilic substitution, fluorine ortho to a reaction site can have a variable activating influence. researchgate.net

-NO₂ group: Strongly deactivating and electron-withdrawing, slowing electrophilic substitution but accelerating nucleophilic aromatic substitution.

In the synthesis via nitration of 2-fluoro-4-methylaniline, the powerful activating effect of the amino group dominates, allowing the reaction to proceed under controlled, low-temperature conditions to manage selectivity and prevent side reactions. chemicalbook.com

For nucleophilic attack by the amine, the nucleophilicity of the nitrogen is reduced by the electron-withdrawing effects of the ortho-fluoro and para-nitro groups. This would result in a slower reaction rate compared to aniline itself. However, reactions like the double N-alkylation to form spiro-azetidines are still feasible, often requiring elevated temperatures or strong bases to achieve practical yields. acs.org

Table 3: Comparative Arrhenius Parameters for Reactions of Substituted Anilines with Picryl Chloride (Data adapted from a related system to illustrate kinetic principles) psu.edu

| Aniline Substituent | Relative Rate (k/k_aniline) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| 4-Methoxy | 13.7 | 39.3 | -146 |

| 4-Methyl | 3.5 | 43.1 | -144 |

| 4-Fluoro | 0.34 | 48.9 | -152 |

| 4-Chloro | 0.25 | 50.2 | -152 |

| 3-Nitro | 0.003 | 64.4 | -151 |

This table demonstrates how electron-donating groups (like methoxy (B1213986) and methyl) increase the reaction rate and lower the activation enthalpy (ΔH‡), while electron-withdrawing groups (like fluoro, chloro, and nitro) decrease the rate and increase the activation enthalpy. The consistently large, negative activation entropy (ΔS‡) is characteristic of a bimolecular reaction that proceeds through a highly ordered transition state. psu.edu

Vii. Broader Research Implications in Chemical Sciences

Contributions to Aromatic Amine Chemistry

Aromatic amines are a cornerstone class of compounds in organic synthesis, serving as precursors to a vast array of more complex molecules. The chemistry of 2-Fluoro-5-methyl-4-nitroaniline contributes significantly to this field by providing a polysubstituted aniline (B41778) with a distinct pattern of reactivity. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and fluoro groups creates a nuanced electronic environment on the aromatic ring.

This substitution pattern influences the regioselectivity of further chemical transformations. For instance, the nitro group can be selectively reduced to an amine, opening pathways for the synthesis of substituted phenylenediamines which are valuable in polymer and materials science. acs.org Conversely, the primary amino group can undergo diazotization to form a diazonium salt. This reactive intermediate is a versatile handle for introducing a wide range of other functional groups or for engaging in coupling reactions, such as the Meerwein arylation, to form new carbon-carbon bonds. mdpi.combohrium.com

Furthermore, the study of halogenated anilines like this compound provides deeper insights into intermolecular forces. Research on similar structures has shown that the position of halogen substituents significantly affects hydrogen bonding, halogen bonding, and crystal packing, which are crucial for designing materials with specific solid-state properties. researchgate.net The reactions of halo- and nitroanilines, including nucleophilic substitutions, are fundamental processes in synthetic chemistry. researchgate.net

Development of Novel Synthetic Building Blocks for Complex Organic Molecules

In the fields of medicinal chemistry, agrochemistry, and materials science, there is a constant demand for novel and structurally diverse molecules. "Building blocks" are relatively simple molecules that serve as the foundational starting materials for the synthesis of these complex targets. cymitquimica.com 2-Fluoro-5-methyl-4-nitroaniline is an exemplary synthetic building block, valued for the unique combination of functional groups it presents in a single, ready-to-use molecule. sigmaaldrich.comachemblock.combiosynth.com

Its utility is demonstrated in its application as an intermediate for creating more elaborate structures. ontosight.ai For example, related fluoro-nitroaniline derivatives serve as key precursors in the synthesis of biologically active compounds, including potent antimycobacterial agents. mdpi.com The specific arrangement of the fluoro, methyl, and nitro substituents makes it a valuable component for constructing complex heterocyclic systems, such as halogenated phenylpyrroles, which are of interest in pharmaceutical research. researchgate.net The presence of multiple reaction sites—the amine, the nitro group, and the aromatic ring itself—allows for a stepwise and controlled elaboration of the molecular structure, making it a versatile tool for synthetic chemists aiming to build intricate molecular architectures.

The role of such compounds as organic building blocks is so crucial that they are distinctly categorized and supplied for research and development purposes. cymitquimica.combldpharm.combldpharm.com

Exploration of Unique Electronic and Structural Features in Halogenated Anilines

The incorporation of halogen atoms, particularly fluorine, into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comresearchgate.net 2-Fluoro-5-methyl-4-nitroaniline is a prime subject for studying these effects. The strong electronegativity of the fluorine atom and the potent electron-withdrawing nature of the nitro group profoundly influence the electron distribution within the benzene (B151609) ring. ontosight.ai This electronic modulation affects the molecule's reactivity, acidity/basicity, and its potential for non-covalent interactions.

Advanced analytical techniques are employed to probe these features. X-ray crystallography studies on analogous compounds reveal precise details about molecular geometry, including bond lengths, bond angles, and the planarity of the ring system. nih.gov These studies also elucidate how molecules pack in the solid state, which is governed by a subtle balance of forces including hydrogen bonds, dipole-dipole interactions, and stacking of aromatic rings. mdpi.combohrium.comresearchgate.net

Computational methods, such as Density Functional Theory (DFT), complement experimental work by allowing for the calculation of molecular orbitals, electrostatic potential maps, and other electronic parameters. nih.govresearchgate.net This synergy between experimental and theoretical approaches provides a comprehensive understanding of the structural and electronic characteristics of halogenated anilines. The insights gained are critical in the field of drug discovery, where the strategic placement of fluorine atoms is a common strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. mdpi.comresearchgate.net

Q & A

Q. Basic

- ¹H NMR : Methyl protons (δ ~2.3 ppm, singlet), aromatic protons (δ 7.2–8.5 ppm, split patterns influenced by fluorine and nitro groups).

- ¹⁹F NMR : Distinct peak near δ -110 ppm for aromatic fluorine.

- IR : Stretching bands for nitro (1520–1350 cm⁻¹) and amine (3450–3300 cm⁻¹).

- MS : Molecular ion peak at m/z 186 (C₇H₇FN₂O₂). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

What strategies enable regioselective functionalization of 2-Fluoro-5-methyl-4-nitroaniline in cross-coupling reactions?

Advanced

The nitro group at position 4 acts as a strong electron-withdrawing group, activating position 3 for nucleophilic substitution. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at this position. Fluorine’s ortho-directing effect further modulates reactivity. Computational studies (e.g., Fukui indices) predict electrophilic attack sites, aiding reaction design .

How does the electronic interplay of substituents influence the compound’s reactivity in heterocyclic synthesis?

Advanced

The nitro group facilitates reduction to an amine, enabling access to benzimidazoles or triazoles via cyclization with aldehydes or nitriles. Fluorine’s electronegativity stabilizes intermediates, while the methyl group enhances solubility in non-polar solvents. Example: Reduction with SnCl₂/HCl yields 4-amino-2-fluoro-5-methylaniline, a precursor for indole derivatives via Leimgruber-Batcho reactions .

What are the key stability and storage considerations for 2-Fluoro-5-methyl-4-nitroaniline?

Basic

The compound is light-sensitive and hygroscopic. Store in amber vials under inert gas (N₂/Ar) at -20°C. Solubility: Poor in water; soluble in DCM, DMF, or THF. Stability tests (TGA/DSC) show decomposition >200°C, but prolonged exposure to moisture induces hydrolysis of the nitro group .

How can computational chemistry optimize synthetic pathways for derivatives of 2-Fluoro-5-methyl-4-nitroaniline?

Advanced

Retrosynthetic AI tools (e.g., Reaxys, Pistachio) analyze feasible routes by comparing reaction databases. DFT calculations (e.g., Gaussian) model transition states to predict regioselectivity in nitration or halogenation. Case study: MD simulations reveal solvent effects on crystallization kinetics, improving yield .

What role does 2-Fluoro-5-methyl-4-nitroaniline play in structure-activity relationship (SAR) studies for antimicrobial agents?

Advanced

The nitro group’s redox activity enables generation of reactive oxygen species (ROS) in bacterial cells. Fluorine enhances membrane permeability. SAR studies involve synthesizing analogs (e.g., replacing nitro with sulfonamide) and testing against Gram-positive/-negative strains. MIC assays show potency at 8–32 µg/mL, with logP values optimized for bioavailability .

What safety protocols are critical when handling 2-Fluoro-5-methyl-4-nitroaniline?

Q. Basic

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Spill Management : Neutralize with 10% NaOH, then absorb with vermiculite.

- Disposal : Follow EPA guidelines for nitroaromatic waste (hazard class 6.1) .

Notes

- All data derived from peer-reviewed journals, PubChem, and experimental protocols.

- Advanced questions integrate computational and experimental methodologies for interdisciplinary research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.